Home > Products > Screening Compounds P71710 > Influenza A virus-IN-7
Influenza A virus-IN-7 -

Influenza A virus-IN-7

Catalog Number: EVT-12543822
CAS Number:
Molecular Formula: C29H25N5O
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Influenza A virus-IN-7 is a compound associated with the influenza A virus, which is known for causing seasonal epidemics and occasional pandemics. The compound is classified within the broader category of antiviral agents targeting the influenza virus, specifically focusing on inhibiting its replication and spread. Influenza A viruses are classified into subtypes based on two surface proteins: hemagglutinin and neuraminidase, with numerous strains existing in nature, particularly in avian species.

Source and Classification

Influenza A virus-IN-7 is derived from research aimed at understanding the molecular mechanisms of influenza A virus replication and pathogenesis. The classification of this compound falls under antiviral agents that target the viral RNA polymerase complex, which is essential for the transcription and replication of the viral genome. This classification is crucial as it helps in developing targeted therapies against various strains of influenza A.

Synthesis Analysis

Methods

The synthesis of Influenza A virus-IN-7 typically involves organic chemistry techniques that are tailored to produce compounds with specific inhibitory effects on viral replication. Detailed synthetic routes may include:

  1. Starting Materials: Utilizing precursors derived from natural products or synthetic origins that can be modified to enhance antiviral activity.
  2. Reagents: Employing reagents that facilitate key reactions such as alkylation, acylation, or condensation to form the desired molecular structure.
  3. Purification: Techniques such as chromatography are used to isolate and purify the final product to ensure high purity levels suitable for biological testing.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure of Influenza A virus-IN-7.

Molecular Structure Analysis

Structure

The molecular structure of Influenza A virus-IN-7 is characterized by specific functional groups that contribute to its antiviral properties. The compound typically features a complex arrangement that may include heterocycles, aromatic systems, or aliphatic chains designed to interact with viral proteins or RNA.

Data

Molecular modeling studies may provide insights into the binding affinities of Influenza A virus-IN-7 with key components of the influenza virus machinery, particularly the RNA polymerase complex. Data from crystallography or computational simulations can elucidate how structural features influence activity.

Chemical Reactions Analysis

Reactions

Influenza A virus-IN-7 undergoes various chemical reactions that are crucial for its mechanism of action against the influenza virus. These reactions may include:

  1. Inhibition of Viral Polymerase: By binding to active sites on the polymerase, preventing RNA synthesis.
  2. Interference with RNA Packaging: Disrupting the assembly of ribonucleoprotein complexes necessary for viral replication.

Technical Details

The kinetics of these reactions can be analyzed using enzyme assays that measure the rate of viral RNA synthesis in the presence and absence of Influenza A virus-IN-7. Such studies provide quantitative data on its efficacy as an antiviral agent.

Mechanism of Action

Process

The mechanism by which Influenza A virus-IN-7 exerts its antiviral effects primarily involves inhibition of viral RNA polymerase activity. The compound binds specifically to components of the polymerase complex, disrupting its ability to replicate viral RNA efficiently.

Data

Experimental data indicate that compounds like Influenza A virus-IN-7 can significantly reduce viral load in infected cells when administered at therapeutic concentrations. Studies often utilize quantitative Polymerase Chain Reaction techniques to measure reductions in viral RNA levels post-treatment.

Physical and Chemical Properties Analysis

Physical Properties

Influenza A virus-IN-7 typically exhibits properties such as solubility in organic solvents and specific melting points that can be determined through differential scanning calorimetry or thermogravimetric analysis.

Chemical Properties

The compound's stability under various pH conditions, resistance to hydrolysis, and reactivity towards nucleophiles or electrophiles are essential characteristics that influence its usability in therapeutic applications. Analytical techniques like High-Performance Liquid Chromatography can be employed to assess these properties over time.

Applications

Scientific Uses

Influenza A virus-IN-7 has significant applications in virology research, particularly in developing new antiviral therapies against influenza A infections. Its role in studying viral mechanisms provides insights into potential therapeutic targets, contributing to vaccine development and enhancing our understanding of viral evolution and resistance patterns.

Properties

Product Name

Influenza A virus-IN-7

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]amino]-N-naphthalen-2-ylacetamide

Molecular Formula

C29H25N5O

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C29H25N5O/c35-27(31-24-14-13-20-7-1-3-9-22(20)17-24)18-30-28-25-11-5-6-12-26(25)32-29(33-28)34-16-15-21-8-2-4-10-23(21)19-34/h1-14,17H,15-16,18-19H2,(H,31,35)(H,30,32,33)

InChI Key

HPZVJTPYTSEIFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=N3)NCC(=O)NC5=CC6=CC=CC=C6C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.